N-butyl-3-fluoro-4-methylaniline
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Overview
Description
N-butyl-3-fluoro-4-methylaniline is an organic compound with the molecular formula C11H16FN It is a derivative of aniline, where the aniline ring is substituted with a butyl group, a fluorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-fluoro-4-methylaniline typically involves the following steps:
Nitration: The starting material, 3-fluoro-4-methylaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Alkylation: The resulting amine is alkylated with butyl halide to introduce the butyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would typically be optimized for yield and efficiency, using industrial-grade reagents and equipment. The reaction conditions, such as temperature, pressure, and solvent, would be carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-fluoro-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-butyl-3-fluoro-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-butyl-3-fluoro-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylaniline: Lacks the butyl group, making it less hydrophobic.
N-butyl-4-fluoroaniline: Lacks the methyl group, affecting its steric and electronic properties.
N-butyl-3-methylaniline: Lacks the fluorine atom, altering its reactivity and interactions.
Uniqueness
N-butyl-3-fluoro-4-methylaniline is unique due to the combination of the butyl, fluorine, and methyl groups. This combination imparts specific chemical properties, such as increased hydrophobicity and altered electronic distribution, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C11H16FN |
---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
N-butyl-3-fluoro-4-methylaniline |
InChI |
InChI=1S/C11H16FN/c1-3-4-7-13-10-6-5-9(2)11(12)8-10/h5-6,8,13H,3-4,7H2,1-2H3 |
InChI Key |
QOVLOXQCQSQCFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=C(C=C1)C)F |
Origin of Product |
United States |
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